5-[(E)-2-(2-fluorophenyl)diazenyl]-2-sulfanyl-4,6-pyrimidinediol
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Overview
Description
5-[(E)-2-(2-fluorophenyl)diazenyl]-2-sulfanyl-4,6-pyrimidinediol is a chemical compound with the CAS Number: 1173305-20-8 . It has a molecular weight of 266.26 and its IUPAC name is 5-[(E)-(2-fluorophenyl)diazenyl]-2-sulfanyl-4,6-pyrimidinediol . The compound is in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7FN4O2S/c11-5-3-1-2-4-6(5)14-15-7-8(16)12-10(18)13-9(7)17/h1-4H, (H3,12,13,16,17,18)/b15-14+ . This code provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications
Molecular Structure and Synthesis
Structural Analysis and Interactions
The structural analysis of related compounds, such as disulfide symmetrically substituted diaza-meta-terphenyl groups, highlights the significance of molecular conformation in crystal packing and intermolecular interactions. These molecules often exhibit complex conformations and engage in π–π stacking interactions, crucial for understanding molecular assembly and reactivity (Betz et al., 2012).
Novel Synthetic Approaches
Research into the synthesis of novel pyrazole derivatives from precursors like methyl-4-(4-fluorophenyl)-6-isopropyl-2-(methyl sulfonyl) pyrimidine-5-carboxylate showcases innovative approaches in medicinal chemistry. These methods not only expand the chemical space of pyrimidine derivatives but also provide insights into the design of molecules with enhanced biological properties (Thangarasu et al., 2019).
Biological Activity and Potential Medical Applications
Antimicrobial Activity
Compounds with pyrimidine and azole structures have been explored for their antimicrobial properties, showcasing potential as multi-targeting agents against various microbial strains. These studies highlight the therapeutic potential of such compounds in addressing resistance and enhancing treatment efficacy (Sui et al., 2020).
Cancer Research
The role of fluorinated pyrimidines, especially in cancer treatment, has been well-documented. These compounds interfere with nucleic acid synthesis and function, serving as a cornerstone in chemotherapy regimens for various solid tumors. Research continues to explore their mechanism of action, aiming to enhance efficacy and reduce toxicity (Gmeiner, 2020).
Spectroscopic and Computational Studies
Spectroscopic investigation and computational analysis of pyrimidine derivatives provide deep insights into their chemical properties, such as vibrational modes, electronic structures, and interaction potentials. These studies are crucial for designing compounds with specific biological activities and understanding their action at the molecular level (Alzoman et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and specific procedures to follow if swallowed or in contact with skin .
Properties
IUPAC Name |
5-[(2-fluorophenyl)diazenyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN4O2S/c11-5-3-1-2-4-6(5)14-15-7-8(16)12-10(18)13-9(7)17/h1-4H,(H3,12,13,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVXCGCHFBXVBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(NC(=S)NC2=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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